1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
CAS No.: 434326-06-4
Cat. No.: VC2042470
Molecular Formula: C11H9Cl2N3O2
Molecular Weight: 286.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 434326-06-4 |
---|---|
Molecular Formula | C11H9Cl2N3O2 |
Molecular Weight | 286.11 g/mol |
IUPAC Name | 1-benzyl-4-(dichloromethyl)-5-nitroimidazole |
Standard InChI | InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
Standard InChI Key | SQNXSXWUOVTBIX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl |
Canonical SMILES | C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl |
Introduction
Chemical Structure and Properties
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole features a five-membered imidazole core with three key substituents:
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A benzyl group at the N1 position
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A dichloromethyl group at the C4 position
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A nitro group at the C5 position
Based on analysis of the closely related isomer 1-benzyl-5-(dichloromethyl)-4-nitro-1H-imidazole, the following physicochemical properties can be estimated:
Table 2.1: Predicted Physicochemical Properties of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
It is important to note that these properties are estimated based on the structural similarity to its positional isomer and other related nitroimidazole derivatives, and experimental verification would be required for precise values.
Synthesis Methodologies
Vicarious Nucleophilic Substitution Approach
A promising synthetic route could be adapted from the methodology used for preparing 1-benzyl-5-(dichloromethyl)-4-nitro-1H-imidazole, which involves a vicarious nucleophilic substitution reaction . This approach typically involves:
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Preparation of 1-benzyl-5-nitro-1H-imidazole as a starting material
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Reaction with chloroform in the presence of a strong base such as potassium tert-butoxide
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Formation of the dichloromethyl group at the desired position
The key challenge in this approach would be controlling the regioselectivity to achieve substitution at the C4 position rather than the C5 position.
Alternative Synthetic Route
Another potential synthetic pathway could involve:
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Starting with 4(5)-nitro-1H-imidazole
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Selective protection and functionalization to direct the introduction of the dichloromethyl group
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Benzylation of the N1 position using benzyl halides under basic conditions
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Final adjustments to obtain the desired substitution pattern
The following scheme presents a hypothetical synthetic pathway based on documented reactions for similar compounds:
Table 3.1: Proposed Synthetic Steps for 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
As noted by Crozet et al., the vicarious nucleophilic substitution involving chloroform and potassium tert-butoxide can achieve yields around 80% for similar imidazole derivatives .
Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
-CH₂- (benzyl) | 5.2-5.3 | singlet | 2H |
-CHCl₂ | 6.8-7.0 | singlet | 1H |
C2-H (imidazole) | 7.4-7.6 | singlet | 1H |
Aromatic protons | 7.2-7.4 | multiplet | 5H |
Table 4.2: Predicted ¹³C NMR Spectral Data
Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
---|---|
-CH₂- (benzyl) | 50-52 |
-CHCl₂ | 65-70 |
C2 (imidazole) | 136-138 |
C4 (imidazole) | 140-142 |
C5 (imidazole) | 145-148 |
Aromatic carbons | 126-135 |
Ipso carbon (benzyl) | 135-137 |
These predictions are based on the spectroscopic data reported for structurally similar compounds, particularly those documented by researchers studying 1-benzyl-2,4-diphenyl-1H-imidazole and related derivatives .
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands:
Functional Group | Predicted Wavenumber (cm⁻¹) |
---|---|
Aromatic C-H stretching | 3050-3100 |
Aliphatic C-H stretching | 2900-3000 |
NO₂ asymmetric stretching | 1510-1550 |
NO₂ symmetric stretching | 1330-1370 |
C=N stretching | 1600-1650 |
C=C stretching | 1400-1500 |
C-Cl stretching | 700-800 |
Research by Antoci et al. has shown that imidazole derivatives containing chloride or nitro groups in their structure often exhibit enhanced antimycobacterial activity . Similarly, Desai and colleagues demonstrated that certain imidazole derivatives possess significant antifungal properties, particularly against Candida species .
Structure-Activity Relationships
The biological activity of 1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole would likely be influenced by several structural features:
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The nitro group at C5 serves as a bioreductive center, essential for activity against anaerobic microorganisms
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The dichloromethyl group at C4 might enhance lipophilicity and membrane penetration
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The benzyl substituent at N1 potentially improves binding interactions with biological targets
These structure-activity relationships align with observations by Mukherjee et al., who noted that benzyl-substituted imidazoles demonstrated enhanced antimicrobial properties .
Analytical Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be suitable for the analysis and purification of 1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole.
Table 6.1: Predicted Chromatographic Parameters
Chromatographic Method | Stationary Phase | Mobile Phase | Detection Method |
---|---|---|---|
TLC | Silica gel | Hexane/ethyl acetate (80:20) | UV at 254 nm |
HPLC | C18 column | Acetonitrile/water gradient | UV at 280 nm |
GC-MS | DB-5 column | Temperature program: 100-300°C | Mass detector |
For TLC analysis, an Rf value of approximately 0.3-0.4 using hexane/ethyl acetate (80:20) could be expected, similar to the values reported for related imidazole derivatives .
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak at m/z 286 [M]⁺
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Fragmentation pattern including loss of NO₂ (m/z 240)
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Benzyl fragment at m/z 91
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Dichloromethyl fragment with distinctive isotope pattern
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